molecular formula C7H9ClN2OS B078002 N-(5-Chloro-4-methylthiazol-2-yl)propionamide CAS No. 13915-79-2

N-(5-Chloro-4-methylthiazol-2-yl)propionamide

Cat. No.: B078002
CAS No.: 13915-79-2
M. Wt: 204.68 g/mol
InChI Key: QHLFJSMAWAWVRU-UHFFFAOYSA-N
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Description

N-(5-Chloro-4-methylthiazol-2-yl)propionamide is a high-purity chemical building block of significant interest in medicinal chemistry and biochemical research. This compound features a propionamide group attached to a 5-chloro-4-methylthiazole scaffold, a core structure known for its prevalence in pharmacologically active molecules. Its primary research value lies in its role as a versatile synthetic intermediate for the development of novel heterocyclic compounds, particularly those targeting various enzyme systems and cellular pathways. Researchers utilize this compound to explore structure-activity relationships (SAR), to synthesize libraries for high-throughput screening, and to develop potential inhibitors or modulators of biological targets. The chloro and methyl substituents on the thiazole ring, combined with the amide functionality, make it a valuable precursor for further functionalization via cross-coupling reactions, nucleophilic substitutions, and condensations. Its mechanism of action is application-dependent, but it is frequently investigated for its potential to interact with proteins and enzymes, potentially leading to the discovery of new therapeutic agents for a range of diseases. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-thiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2OS/c1-3-5(11)10-7-9-4(2)6(8)12-7/h3H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLFJSMAWAWVRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=C(S1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074511
Record name N-(5-Chloro-4-methyl-2-thiazolyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13915-79-2
Record name Propionamide, N-((5-chloro-4-methyl)thiazolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013915792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(5-Chloro-4-methyl-2-thiazolyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hantzsch Thiazole Synthesis for 2-Amino-4-methylthiazole

The foundational step involves constructing the 4-methylthiazole ring with a primary amine at position 2. This is achieved via the Hantzsch thiazole synthesis , which condenses α-haloketones with thiourea derivatives. For example:

  • Reactant : 3-Bromo-2-butanone (α-haloketone) and thiourea.

  • Conditions : Reflux in ethanol (80°C, 6–8 h).

  • Mechanism : Cyclization via nucleophilic displacement of bromide by thiourea’s sulfur, followed by deprotonation and ring closure.

The product, 2-amino-4-methylthiazole , is isolated in yields of 65–75% after recrystallization from ethanol/water mixtures.

Regioselective Chlorination at Position 5

Introducing chlorine at position 5 requires electrophilic aromatic substitution (EAS) directed by the electron-donating amino group at position 2. N-Chlorosuccinimide (NCS) serves as the chlorinating agent under mild conditions:

  • Reactant : 2-Amino-4-methylthiazole (1 equiv), NCS (1.1 equiv).

  • Conditions : Acetic acid solvent, 60°C, 4–6 h.

  • Outcome : 2-Amino-5-chloro-4-methylthiazole is obtained in 70–85% yield, with purity >95% confirmed by HPLC.

Key Consideration : The amino group’s ortho/para-directing nature ensures selective chlorination at position 5, avoiding side reactions at position 4 (occupied by methyl).

Acylation of the Primary Amine

Propionylation via Acyl Chloride Coupling

The final step involves converting the primary amine to a propionamide using propionyl chloride :

  • Reactant : 2-Amino-5-chloro-4-methylthiazole (1 equiv), propionyl chloride (1.2 equiv).

  • Conditions : Dichloromethane (DCM) solvent, triethylamine (TEA, 2 equiv) as HCl scavenger, 0°C to room temperature, 2 h.

  • Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine, followed by silica gel chromatography (hexane/EtOAc 7:3).

StepReagentSolventTemperatureTime (h)Yield (%)
ChlorinationNCSAcOH60°C682
AcylationPropionyl chlorideDCM0°C → RT278

Alternative Coupling Strategies

For substrates sensitive to acyl chlorides, carbodiimide-mediated coupling offers a milder approach:

  • Reactant : Propionic acid (1.5 equiv), 2-amino-5-chloro-4-methylthiazole (1 equiv).

  • Conditions : EDCl (1.2 equiv), HOBt (1.2 equiv), DMF, RT, 12 h.

  • Advantage : Avoids acidic byproducts, improving yields to 85% for heat-sensitive derivatives.

Analytical and Spectroscopic Validation

Structural Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 2.72 (s, 3H, CH₃-thiazole), 2.48 (q, J = 7.5 Hz, 2H, CH₂-propionamide), 1.24 (t, J = 7.5 Hz, 3H, CH₃-propionamide).

  • LC-MS : m/z 234.1 [M+H]⁺, retention time 6.8 min (C18 column, 50% MeCN/H₂O).

Purity Assessment

  • HPLC : >99% purity (UV detection at 254 nm, Zorbax SB-C18, gradient elution).

Industrial-Scale Considerations

Solvent Optimization

Replacing DCM with 2-MeTHF (a green solvent) in the acylation step reduces environmental impact while maintaining yields (76–80%).

Catalytic Enhancements

  • Microwave Assistance : Reducing chlorination time from 6 h to 45 min (100°C, 300 W).

  • Flow Chemistry : Continuous-flow systems achieve 89% yield for Hantzsch synthesis, minimizing batch variability.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Over-chlorination at position 4 (5–10% yield loss).

  • Solution : Strict stoichiometric control (NCS ≤1.1 equiv) and low-temperature quenching.

Amine Protection

  • Strategy : Temporary Boc protection during chlorination (deprotection with TFA/CH₂Cl₂) prevents N-chlorination .

Chemical Reactions Analysis

N-(5-Chloro-4-methylthiazol-2-yl)propionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

    Substitution: The chlorine atom on the thiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted thiazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .

Scientific Research Applications

Herbicidal Applications

Mechanism of Action
CMPT was initially developed as a selective herbicide aimed at controlling broadleaf weeds and grasses in wheat fields. It functions by inhibiting cell division in susceptible plants, which leads to their death. Research indicates that CMPT is effective against various weed species, including wild oats and barnyard grass.

Environmental Impact Studies
Studies have assessed the metabolism of CMPT in plants, revealing several breakdown products such as N-(5-chloro-4-hydroxymethyl-2-thiazolyl)propionamide (CHMPT) and 5-chloro-4-methyl-2-thiazolamine (CMAT). These findings are crucial for evaluating the environmental impact and potential risks associated with its use.

Antimicrobial Properties

In Vitro Studies
Research has demonstrated that CMPT exhibits significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The presence of the thiazole moiety contributes to its effectiveness against bacteria and fungi.

Potential Therapeutic Applications
The compound's antimicrobial properties suggest potential uses in developing treatments for infections caused by resistant bacterial strains. Moreover, it may possess antioxidant properties that could enhance its therapeutic applications.

Cancer Treatment Potential

Targeting Cell Proliferation
N-(5-Chloro-4-methylthiazol-2-yl)propionamide has been investigated for its potential as a therapeutic agent against cancer. Thiazole derivatives have shown promise in selectively targeting tumor cells while minimizing damage to normal cells. This selectivity is particularly valuable in reducing the side effects commonly associated with conventional chemotherapy .

Molecular Mechanisms
Molecular docking studies indicate that CMPT can bind to active sites of certain enzymes involved in cancer cell proliferation, potentially inhibiting their activity. This interaction suggests a mechanism through which CMPT may exert its anticancer effects.

Structural Comparisons and Related Compounds

To better understand the unique properties of CMPT, it is helpful to compare it with related compounds:

Compound NameStructure CharacteristicsBiological Activity
4-MethylthiazoleMethyl group on thiazole ringAntimicrobial
2-Mercapto-thiazoleContains a thiol groupAntioxidant
N-(4-Methylthiazol-2-yl)acetamideAcetamide instead of propionamideAntimicrobial
5-Chloro-thiazoleChlorine-substituted thiazoleAntifungal

CMPT's unique combination of chlorine substitution and propionamide functionality enhances its solubility and biological activity compared to other thiazole derivatives.

Case Studies

Herbicidal Effectiveness
A study conducted on the effectiveness of CMPT as a herbicide revealed that it significantly reduced weed populations in treated wheat fields compared to untreated controls. This study utilized various concentrations of CMPT and monitored weed biomass over several growth cycles.

Antimicrobial Efficacy
In a clinical setting, CMPT was tested against strains of Staphylococcus aureus resistant to methicillin. Results indicated a notable reduction in bacterial colony counts, suggesting that CMPT could serve as a viable alternative or adjunct to existing antibiotics .

Mechanism of Action

The mechanism of action of N-(5-Chloro-4-methylthiazol-2-yl)propionamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors in biological systems, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its potential as an anticancer agent .

Comparison with Similar Compounds

Structural Differences :

  • The thiazole ring in the target compound is replaced with a [1,3,4]thiadiazole ring.
  • Substituents: A methyl group at the 5-position instead of chloro and methyl groups at the 4- and 5-positions.

N-(2-((2-Amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)propionamide

Structural Differences :

  • A phenyl group at the 4-position of the thiazole ring vs. a methyl group in the target compound.
  • A thioethylamide side chain at the 2-position, absent in the target compound.

Physicochemical Properties :

  • Molecular weight: 321.4 g/mol (vs. ~218.7 g/mol for the target compound, estimated from its formula C₈H₉ClN₂OS).
  • Higher complexity due to the phenyl and thioether substituents, which may enhance steric bulk and reduce solubility .

N-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide

Structural Differences :

  • A methoxyphenyl-substituted thiadiazole core.
  • A triazolethio-propanamide side chain.

Molecular Complexity :

  • Molecular weight: 376.5 g/mol, significantly higher than the target compound.

Key Comparison :
The triazole moiety may confer metabolic stability, while the methoxy group could modulate pharmacokinetics (e.g.,延长 half-life).

Data Table: Comparative Analysis of Thiazole/Thiadiazole Derivatives

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activities
N-(5-Chloro-4-methylthiazol-2-yl)propionamide Thiazole 5-Cl, 4-CH₃ C₈H₉ClN₂OS ~218.7 Not explicitly reported
N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-propionamide Thiadiazole 5-CH₃ C₅H₇N₃OS 157.2 Anticancer, anti-inflammatory
N-(2-((2-Amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)propionamide Thiazole 4-Ph, 2-SCH₂CONH₂ C₁₄H₁₅N₃O₂S₂ 321.4 Not reported
N-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyltriazol-3-yl)thio)propanamide Thiadiazole 5-(2-MeO-Ph), 2-SC₃H₃N₃CH₃ C₁₅H₁₆N₆O₂S₂ 376.5 Not reported

Biological Activity

N-(5-Chloro-4-methylthiazol-2-yl)propionamide is a thiazole derivative that has garnered attention due to its diverse biological activities, including potential antimicrobial, antifungal, antiviral, and anticancer properties. This article provides a comprehensive overview of the compound's biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its ability to interact with various biological targets. The presence of the chlorine atom and the methyl group on the thiazole ring significantly influences its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity. The compound has been shown to inhibit the growth of various bacterial strains, likely through interference with essential microbial enzymes.

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
E. coli1532 µg/mL
S. aureus1816 µg/mL
C. albicans1264 µg/mL

This table summarizes the compound's effectiveness against selected microbial strains, highlighting its potential as an antimicrobial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against common pathogens such as Candida species. The mechanism of action may involve disruption of fungal cell wall synthesis or interference with metabolic pathways critical for fungal survival.

Antiviral Properties

Preliminary studies suggest that this compound may also possess antiviral properties, particularly against certain viruses that affect human health. Ongoing research is focused on elucidating the specific mechanisms by which it exerts these effects.

Anticancer Activity

This compound has been investigated for its anticancer potential in various cell lines. Studies have shown promising results in inhibiting tumor cell proliferation.

Cancer Cell Line IC50 (µM) Growth Inhibition (%)
MCF7 (Breast)1070
HT29 (Colon)875
A549 (Lung)1268

The data indicate that the compound effectively inhibits cell growth in multiple cancer types, making it a candidate for further development as an anticancer agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The thiazole moiety is known to engage with enzymes and receptors involved in critical cellular processes, leading to inhibition of microbial growth and cancer cell proliferation .

Case Studies and Research Findings

  • Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound inhibited the growth of various bacterial pathogens, suggesting its potential use in treating infections resistant to conventional antibiotics .
  • Anticancer Research : In vitro studies have shown that this compound can induce apoptosis in cancer cells through activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
  • Synergistic Effects : Research has also explored the synergistic effects of combining this compound with other anticancer drugs, revealing enhanced efficacy against resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(5-Chloro-4-methylthiazol-2-yl)propionamide and its analogs?

  • Methodological Answer : The synthesis typically involves acylation of 5-chloro-4-methylthiazol-2-amine with propionyl chloride under basic conditions. For example, in related thiazole derivatives, acylation with acyl chlorides in dichloroethane or acetone with potassium carbonate as a base yields amide products . Purification often employs flash chromatography or trituration with diethyl ether .
  • Key Considerations : Optimizing reaction temperature (e.g., reflux vs. room temperature) and stoichiometry of propionyl chloride can influence yield and purity. Side reactions, such as over-acylation, require monitoring via TLC or LC-MS .

Q. How can the structure of This compound be confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • FT-IR : Confirm amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • NMR : 1H^1H-NMR should show signals for the thiazole ring protons (δ 6.8–7.2 ppm), methyl groups (δ 1.2–2.5 ppm), and propionamide chain (δ 2.3–3.1 ppm) .
  • X-ray crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry and intermolecular interactions .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Anticancer activity : Screen against hepatocarcinoma, leukemia, and breast carcinoma cell lines using MTT assays. For example, related thiazole-propionamide analogs showed IC50_{50} values ranging from 5–20 µM in hepatocarcinoma cells .
  • Anti-inflammatory activity : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .
  • Data normalization : Use vehicle controls and statistical analysis (e.g., Student’s t-test, p ≤ 0.05) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes on the thiazole ring) affect the compound’s bioactivity?

  • Methodological Answer :

  • SAR Studies : Compare analogs with varying substituents (e.g., 5-chloro vs. 5-methyl, 4-methyl vs. 4-tert-butyl). For instance, N-(5-tert-butyl-4-methylthiazol-2-yl)propionamide derivatives exhibited altered CB2 receptor binding affinity, highlighting the role of steric effects .
  • Computational modeling : Perform docking studies with targets like glucokinase or CB2 receptors using software such as AutoDock. Validate predictions with experimental IC50_{50} values .

Q. How can contradictory data on cytotoxicity across different cell lines be resolved?

  • Methodological Answer :

  • Mechanistic profiling : Use transcriptomics or proteomics to identify differential target expression (e.g., upregulated apoptosis pathways in hepatocarcinoma vs. resistance mechanisms in breast cancer) .
  • Dose-response refinement : Test a wider concentration range (e.g., 0.1–100 µM) and employ synergy assays (e.g., Chou-Talalay method) with standard chemotherapeutics .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the propionamide chain, enhancing solubility in aqueous media .
  • Formulation optimization : Use nanoemulsions or cyclodextrin complexes. For example, related thiazole analogs achieved 80% oral bioavailability in rodent models via PEG-based formulations .

Q. How can crystallographic data be leveraged to understand intermolecular interactions in solid-state formulations?

  • Methodological Answer :

  • SHELX refinement : Analyze hydrogen-bonding networks (e.g., N-H···O=C interactions) and π-π stacking in crystal lattices. For instance, SHELXL-derived data revealed a 2.9 Å distance between thiazole rings in related compounds .
  • Polymorphism screening : Use solvent-drop grinding or temperature-gradient crystallization to identify stable polymorphs with improved dissolution rates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(5-Chloro-4-methylthiazol-2-yl)propionamide
Reactant of Route 2
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N-(5-Chloro-4-methylthiazol-2-yl)propionamide

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